molecular formula C9H9N3O5 B1361602 2,6-Dinitro-4-(acetyl)aminotoluene CAS No. 7142-91-8

2,6-Dinitro-4-(acetyl)aminotoluene

Cat. No. B1361602
CAS RN: 7142-91-8
M. Wt: 239.18 g/mol
InChI Key: DZSOXCNNXCPHKO-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(acetyl)aminotoluene is an organic compound with the molecular formula C9H9N3O5 . It is a derivative of 4,6-dinitrotoluene substituted at position 2 by an amino group . The compound appears as colorless needles .


Molecular Structure Analysis

The molecular structure of 2,6-Dinitro-4-(acetyl)aminotoluene consists of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 239.185 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dinitro-4-(acetyl)aminotoluene include its appearance as colorless needles . The molecular weight of the compound is 239.18 .

Scientific Research Applications

1. Detection and Exposure Appraisal

Research dating back to 1943 indicated the potential use of 2,6-dinitro-4-(acetyl)aminotoluene as a biomarker for exposure to trinitrotoluene (TNT), suggesting its formation as a metabolite in the organism. This finding was pivotal in developing tests for determining exposure levels to TNT in workers (Snyder & Oettingen, 1943).

2. Health and Safety Biomonitoring

Studies have established the importance of biomonitoring workers exposed to nitrotoluenes, where hemoglobin adducts of 2,6-dinitro-4-(acetyl)aminotoluene serve as effective markers for exposure and can help estimate associated health risks (Jones et al., 2004).

3. Environmental Bioremediation

Research on biotransformation of 2,4,6-trinitrotoluene (TNT) by Phanerochaete chrysosporium identified 2,6-dinitro-4-(acetyl)aminotoluene among the metabolites formed, highlighting its significance in the bioremediation of TNT-contaminated environments (Hawari et al., 1999).

4. Photocatalytic Degradation Studies

A study on the photocatalytic degradation of TNT reduction products mentioned 2,6-dinitro-4-(acetyl)aminotoluene, providing insights into its environmental fate and the potential for detoxification of contaminated water sources (Schmidt & Butte, 1999).

5. Chemical Synthesis and Transformation

The chemical synthesis and transformation of 2,6-dinitro-4-(acetyl)aminotoluene have been explored, revealing various pathways and derivatives, important for understanding its behavior in different environmental and biological contexts (Mori et al., 1986).

properties

IUPAC Name

N-(4-methyl-3,5-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c1-5-8(11(14)15)3-7(10-6(2)13)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSOXCNNXCPHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288569
Record name n-(4-methyl-3,5-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitro-4-(acetyl)aminotoluene

CAS RN

7142-91-8
Record name NSC56668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methyl-3,5-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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